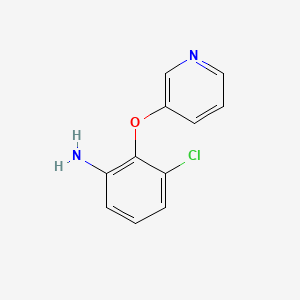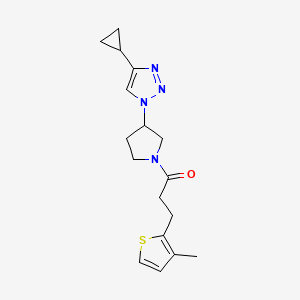
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including 1,3-dipolar cycloaddition reactions, Ugi reactions, and microwave-assisted synthesis. For instance, a sequential combination of aldehydes, amines, and isonitriles in a microwave-assisted one-pot process has been utilized for synthesizing polyheterocyclic compounds with good yields (Islas-Jácome et al., 2023). Similar methodologies may apply to the synthesis of the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired product.
Molecular Structure Analysis
The analysis of molecular structures in closely related compounds is often conducted using NMR, FT-IR, and HRMS techniques, providing detailed insights into the molecular framework and functional groups. For example, studies have revealed the presence of triazole rings and their impact on the molecular conformation and stability in various compounds (Shishkina et al., 2021). These analyses are crucial for understanding the 3D arrangement of atoms in the molecule and its potential reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with triazole rings often include nucleophilic substitution, cycloaddition, and oxidative coupling. These reactions can lead to the formation of new bonds and functional groups, significantly altering the compound's chemical properties. For instance, copper-catalyzed azide-alkyne cycloaddition reactions are commonly used to synthesize triazole-containing molecules, indicating a potential pathway for modifying the target compound (Schumacher et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can vary widely depending on the specific functional groups and molecular structure. For example, polymorphism in related compounds can significantly affect their solubility and stability, which is crucial for their application in material science or pharmaceuticals (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and potential for further functionalization, are determined by the compound's molecular structure. Triazole rings, for example, impart stability and versatility to the molecules, making them suitable for a wide range of chemical modifications and applications (Keskin, 2023).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein , a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF) under normal oxygen conditions . This compound acts as a VHL inhibitor , which can have therapeutic effects in conditions such as anemia and cancer .
Mode of Action
As a VHL inhibitor, this compound likely binds to the VHL protein, preventing it from interacting with HIF. This leads to an accumulation of HIF, which can then activate the transcription of genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The inhibition of VHL leads to the stabilization of HIF, which can then translocate to the nucleus and bind to hypoxia response elements in the DNA. This triggers the transcription of a variety of genes involved in the body’s response to low oxygen conditions, including those involved in red blood cell production and new blood vessel formation .
Result of Action
The result of this compound’s action is an increase in the body’s ability to respond to low oxygen conditions. This can be beneficial in conditions such as anemia, where the body’s ability to produce red blood cells is impaired, or in cancer, where the growth of new blood vessels can help deliver drugs to the tumor .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other triazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The triazole ring, in particular, is known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Other triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . Therefore, it is possible that this compound could also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies on similar triazole derivatives have been conducted to understand their mechanism and binding modes in the binding pocket of target enzymes . These studies could provide a basis for understanding the potential molecular mechanisms of this compound.
Propiedades
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-7-9-23-16(12)4-5-17(22)20-8-6-14(10-20)21-11-15(18-19-21)13-2-3-13/h7,9,11,13-14H,2-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKSNUXAEKBPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

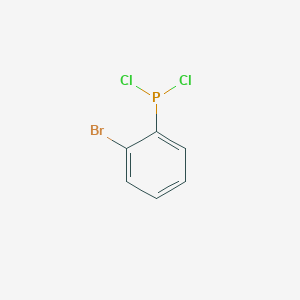
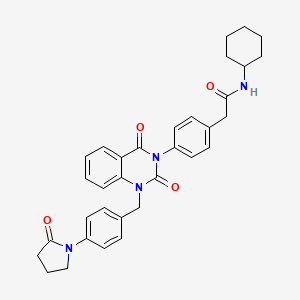

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

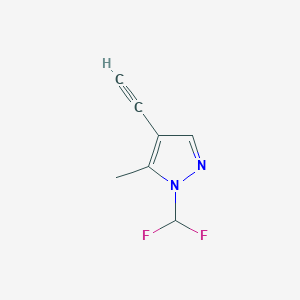

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
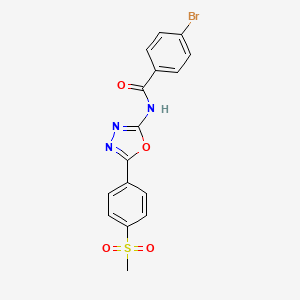
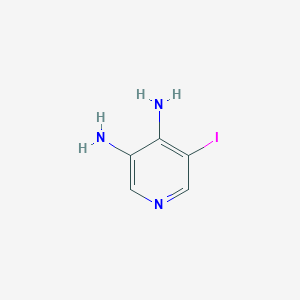
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
